Methyl 3-{N-[(4-methylphenyl)methyl]methanesulfonamido}thiophene-2-carboxylate
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Overview
Description
Methyl 3-{N-[(4-methylphenyl)methyl]methanesulfonamido}thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{N-[(4-methylphenyl)methyl]methanesulfonamido}thiophene-2-carboxylate typically involves multiple steps. One common method includes the reaction of thiophene-2-carboxylic acid with methanesulfonyl chloride to form the corresponding sulfonyl chloride derivative. This intermediate is then reacted with 4-methylbenzylamine to yield the desired product. The reaction conditions often involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as recrystallization and chromatography to achieve high purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Methyl 3-{N-[(4-methylphenyl)methyl]methanesulfonamido}thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-{N-[(4-methylphenyl)methyl]methanesulfonamido}thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions, enhancing binding affinity and specificity .
Comparison with Similar Compounds
- Methyl 3-aminothiophene-2-carboxylate
- Methyl 3-sulfonylamino-2-thiophenecarboxylate
- N-(3-Methanesulfonamido-4-methylphenyl)thiophene-3-carboxamide
Comparison: Methyl 3-{N-[(4-methylphenyl)methyl]methanesulfonamido}thiophene-2-carboxylate is unique due to the presence of both the sulfonamide and thiophene moieties, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
Biological Activity
Methyl 3-{N-[(4-methylphenyl)methyl]methanesulfonamido}thiophene-2-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, through a review of recent research findings and case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure indicates the presence of a thiophene ring, a methanesulfonamide group, and a carboxylate moiety, which are crucial for its biological activity.
Biological Activity Overview
Recent studies have focused on the antibacterial and antifungal properties of this compound. The following sections detail these activities based on empirical research.
Antibacterial Activity
- Mechanism of Action : The compound exhibits antibacterial activity primarily through inhibition of bacterial cell wall synthesis and interference with protein synthesis.
- In Vitro Studies : In vitro assays have shown that this compound demonstrates significant activity against various strains of bacteria, including multidrug-resistant strains.
Case Study: Efficacy Against Salmonella Typhi
A recent study evaluated the compound's effectiveness against Salmonella Typhi, a pathogen responsible for typhoid fever. The findings are summarized in Table 1.
Compound | Minimum Inhibitory Concentration (MIC) | Comparison with Control |
---|---|---|
This compound | 3.125 mg/mL | More effective than ciprofloxacin and ceftriaxone |
The results indicate that this compound is a promising candidate for further development as an antibacterial agent, particularly against resistant strains.
Antifungal Activity
In addition to its antibacterial properties, this compound has shown potential antifungal activity.
- Fungal Strains Tested : The compound was tested against common fungal pathogens such as Candida albicans and Aspergillus niger.
- Results : Preliminary results suggest that it possesses moderate antifungal activity, with an MIC comparable to standard antifungal agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of the methanesulfonamide group is believed to enhance solubility and bioavailability, which may contribute to its efficacy.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to bacterial enzymes. These studies suggest strong interactions with target sites, supporting its potential as an antibacterial agent.
Properties
Molecular Formula |
C15H17NO4S2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
methyl 3-[(4-methylphenyl)methyl-methylsulfonylamino]thiophene-2-carboxylate |
InChI |
InChI=1S/C15H17NO4S2/c1-11-4-6-12(7-5-11)10-16(22(3,18)19)13-8-9-21-14(13)15(17)20-2/h4-9H,10H2,1-3H3 |
InChI Key |
MPKBVKXVGWMERP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=C(SC=C2)C(=O)OC)S(=O)(=O)C |
Origin of Product |
United States |
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